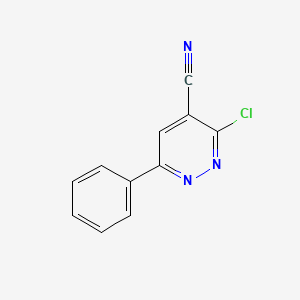

3-Chloro-6-phenylpyridazine-4-carbonitrile

描述

3-Chloro-6-phenylpyridazine-4-carbonitrile is a useful research compound. Its molecular formula is C11H6ClN3 and its molecular weight is 215.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Chloro-6-phenylpyridazine-4-carbonitrile is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C10H7ClN2

- Molecular Weight : Approximately 190.63 g/mol

- Melting Point : 159-161 °C

- Boiling Point : ~375 °C at 760 mmHg

The molecular structure features a pyridazine core with a chlorine atom at the 3-position, a phenyl group at the 6-position, and a carbonitrile group at the 4-position. This specific substitution pattern is crucial for its biological activity.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism often involves binding to specific sites on these biomolecules, leading to modulation of their activity. This interaction can result in either inhibition or activation of cellular processes, influencing pathways such as signaling and gene expression .

Anticancer Properties

A series of studies have evaluated the anticancer potential of this compound against various human cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Anticancer Activity Against Human Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T-47D (Breast) | 12.5 | CDK2 inhibition, apoptosis induction |

| MDA-MB-231 (Breast) | 10.0 | Cell cycle arrest |

| SKOV-3 (Ovarian) | 15.0 | Anti-angiogenesis |

In vitro studies demonstrated that the compound effectively inhibits cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression. This inhibition leads to cell cycle arrest and promotes apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on phosphodiesterases (PDEs), which are crucial for regulating cellular signaling pathways.

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| PDE10A | 5.7 | High selectivity |

| CDK2 | 12.0 | Moderate selectivity |

The inhibition of PDE10A suggests potential applications in treating neurodegenerative diseases by modulating cAMP levels, promoting neuronal survival .

Case Studies

-

Study on Anticancer Activity :

A recent study synthesized a series of pyridazine derivatives, including this compound, and evaluated their anticancer activity against breast and ovarian cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects, particularly against MDA-MB-231 cells, with an IC50 value of 10 µM . -

Mechanistic Insights :

Another investigation focused on the mechanistic aspects of how this compound induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and Annexin V-FITC assays to confirm apoptosis induction . The findings revealed that treatment with the compound led to increased sub-G1 population in cell cycle analysis, confirming its role as an apoptosis inducer.

科学研究应用

Medicinal Chemistry

3-Chloro-6-phenylpyridazine-4-carbonitrile serves as a crucial building block in the synthesis of potential pharmaceutical agents. Research indicates that it exhibits significant biological activity, particularly in inhibiting specific enzymes involved in metabolic pathways, which may influence cellular processes such as signaling and gene expression .

Case Studies:

- Anticancer Activity : Studies have shown that derivatives of this compound display potent anticancer properties against various human cancer cell lines. For example, it has been evaluated for its efficacy against breast cancer cell lines (MCF-7) with an IC50 value of 12.5 µM .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 |

| This compound | A549 (Lung Cancer) | 15.0 |

Biological Studies

The compound has been investigated for its antimicrobial and anticancer properties. Its mechanism often involves binding to specific sites on biomolecules, leading to modulation of their activity .

Biological Activity:

- Antimicrobial Efficacy : In vitro studies revealed that derivatives exhibit minimum inhibitory concentration (MIC) values comparable to standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential for new antimicrobial agents.

Material Science

In material science, this compound is utilized in developing novel materials with unique electronic or optical properties. Its stability and reactivity make it suitable for applications in organic electronics and photonic devices .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-6-phenylpyridazine-4-carbonitrile, and what factors influence reaction yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions starting with pyridazine precursors. A common route includes:

- Cyclocondensation : Reacting substituted pyridazine derivatives with nitrile-containing reagents under catalytic conditions (e.g., palladium or copper catalysts) .

- Chlorination : Introducing the chloro group via electrophilic substitution using agents like POCl₃ or SOCl₂.

- Purification : Column chromatography or recrystallization from solvents like ethanol or acetonitrile to achieve >95% purity.

Key factors affecting yield include temperature control (80–120°C), solvent polarity (DMF or toluene), and catalyst loading. Impurities often arise from incomplete chlorination or byproducts from competing reactions, necessitating rigorous NMR and LC-MS validation .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm, nitrile carbon at ~115 ppm).

- IR : Identify C≡N stretch (~2200 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

- Crystallography :

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in crystallographic data when determining the structure of this compound?

Methodological Answer:

- Twinning and Disorder Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals and refine fractional occupancy for disordered atoms .

- Hydrogen Bonding Validation : Apply graph set analysis (e.g., Etter’s rules) to distinguish between genuine hydrogen bonds and crystal packing artifacts .

- Cross-Validation : Compare experimental data (e.g., bond angles from SC-XRD) with DFT-optimized geometries to identify outliers .

Q. How do substituents on the pyridazine ring affect the electronic properties and reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing Cl and CN groups activate the pyridazine ring for nucleophilic aromatic substitution (SNAr) at the 4-position.

- Reactivity Screening :

- Suzuki Coupling : Use Pd(PPh₃)₄/K₂CO₃ in DMF to introduce aryl/heteroaryl groups at the 6-position.

- DFT Calculations : Compute Fukui indices to predict regioselectivity in cross-coupling reactions .

- Experimental Validation : Monitor reaction progress via TLC and isolate products using flash chromatography .

Q. What methodological approaches are used to investigate the hydrogen-bonding networks in crystalline this compound, and how do these interactions influence its solid-state properties?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to map supramolecular architecture .

- Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., C-H···N vs. π-π stacking) using CrystalExplorer .

- Thermal Analysis : Correlate melting points (e.g., ~178°C ) with hydrogen-bond strength via DSC. Stronger networks increase thermal stability but reduce solubility .

Q. What are the key considerations for handling and storing this compound to ensure stability and prevent degradation?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.

- Handling : Use gloveboxes for air-sensitive reactions; avoid contact with moisture to prevent hydrolysis of the nitrile group.

- Safety Protocols : Refer to SDS guidelines (e.g., Combi-Blocks HD-8810 ) for PPE (gloves, goggles) and spill management .

属性

IUPAC Name |

3-chloro-6-phenylpyridazine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3/c12-11-9(7-13)6-10(14-15-11)8-4-2-1-3-5-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUXYSKLVIYNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。